

Application Notes and Protocols for Stille Cross-Coupling Reactions Using Butyltriiodo-Stannane

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Stille cross-coupling reaction with a focus on the theoretical application of butyltriiodo-stannane. While specific experimental data for butyltriiodo-stannane is limited in publicly available literature, this document outlines general protocols and key considerations based on the well-established principles of Stille couplings.

Introduction

The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in academic and industrial research, including pharmaceutical drug development.[1][2] The reaction facilitates the coupling of an organostannane (organotin) compound with an organic halide or pseudohalide, catalyzed by a palladium complex.[1] Organostannanes are notable for their stability to air and moisture and their tolerance of a wide variety of functional groups, making them valuable reagents in complex organic synthesis.[3][4] However, it is crucial to note that organotin compounds are toxic and require careful handling and disposal.[1][4]

While tributyl- and trimethyl-substituted organostannanes are most commonly used, this document focuses on the potential application of butyltriiodo-stannane (BuSnI₃). The presence of three iodide atoms on the tin center is expected to influence the reactivity of the butyl group in the transmetalation step of the catalytic cycle.

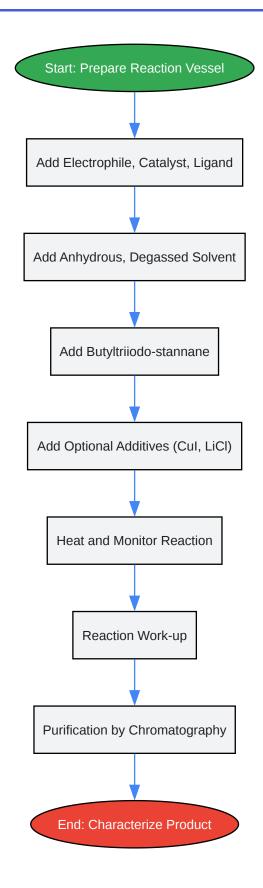


Reaction Mechanism and Signaling Pathway

The catalytic cycle of the Stille reaction is generally understood to proceed through a sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.

- Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic electrophile (R¹-X), forming a Pd(II) intermediate.
- Transmetalation: The organostannane (R²-SnR₃) transfers its organic group (R²) to the palladium center, displacing the halide or pseudohalide. This is often the rate-determining step.
- Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.





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